5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
Description
This compound features a phenol core substituted with a pyrazole ring at the 2-position and a 2,6-dimethylmorpholinoethoxy group at the 5-position. The pyrazole moiety is further substituted with a 4-methoxyphenyl group at the 4-position and a methyl group at the 5-position. The morpholino group likely enhances solubility and bioavailability, while the methoxyphenyl and pyrazole components may contribute to aromatic interactions in biological systems . Although direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring planar aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-16-14-28(15-17(2)32-16)11-12-31-21-9-10-22(23(29)13-21)25-24(18(3)26-27-25)19-5-7-20(30-4)8-6-19/h5-10,13,16-17,29H,11-12,14-15H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPXANSGQRFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol , with the CAS number 1010868-40-2 , is a complex organic molecule characterized by its unique structural components, including a morpholine ring, an ethoxy group, and a pyrazole moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 423.5 g/mol . The structure can be dissected into several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Morpholine | A cyclic amine that may enhance interaction with biological targets. |
| Ethoxy group | Potentially increases solubility and bioavailability. |
| Pyrazole moiety | Known for anti-inflammatory and analgesic properties. |
Biological Activity
Research indicates that compounds containing pyrazole rings are often associated with various pharmacological activities, including:
- Anti-inflammatory effects : Pyrazole derivatives have been shown to inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
- Analgesic properties : Similar structures have demonstrated pain-relieving effects in various animal models.
- Anticancer activity : Certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their utility in oncology.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Phosphodiesterase (PDE) : The presence of the pyrazole moiety may allow this compound to act as a PDE inhibitor, which is crucial in modulating cyclic AMP levels within cells. Elevated cyclic AMP can downregulate inflammatory responses and promote smooth muscle relaxation .
- Interaction with Receptors : The morpholine component could facilitate binding to various receptors involved in neurotransmission and inflammation, enhancing the therapeutic profile of the compound.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound | Structure Highlights | Biological Activity |
|---|---|---|
| 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Contains a pyrazole ring | Anti-inflammatory |
| 4-Methoxyphenyl-pyrazole derivatives | Similar pyrazole structure | Anticancer |
| 3,5-Dimethoxyphenol derivatives | Contains methoxy groups | Antioxidant |
Scientific Research Applications
The compound is associated with several pharmacological activities:
- Anti-inflammatory Properties : Similar compounds containing pyrazole rings are known for their ability to inhibit inflammatory pathways. Research indicates that derivatives can block specific enzymes involved in inflammation, suggesting that this compound could be effective against conditions like arthritis or chronic inflammatory diseases.
- Anticancer Activity : The structural characteristics of this compound may enhance its binding affinity to cancer-related targets. Pyrazole derivatives have been studied for their potential to inhibit tumor growth and metastasis, making this compound a candidate for further investigation in cancer therapy.
Synthesis and Modification
The synthesis of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. Careful control of reaction conditions is essential to achieve high yields and purity. Modifications of the compound's structure can lead to enhanced biological activity or altered pharmacokinetic properties, making it an interesting subject for medicinal chemists .
Potential Applications in Drug Development
- Therapeutic Agent : Due to its anti-inflammatory and anticancer properties, this compound may be developed into therapeutic agents targeting specific diseases.
- Biological Interaction Studies : Understanding how this compound interacts with biological systems can provide insights into its safety profile and efficacy as a drug candidate. Such studies typically focus on enzyme inhibition assays and receptor binding studies.
- Drug Formulation : The unique properties of this compound may allow it to be formulated into various drug delivery systems, enhancing bioavailability and therapeutic effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogous pyrazole-phenol derivatives, focusing on structural variations and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Morpholino vs. Nitrobenzyloxy Groups: The target compound’s 2,6-dimethylmorpholinoethoxy group likely improves water solubility compared to the nitrobenzyloxy group in ’s compound, which may confer reactivity but reduce bioavailability . Morpholino derivatives are often utilized in drug design to enhance metabolic stability and target engagement, whereas nitro groups are associated with prodrug activation or toxicity risks.
Pyrazole Substitutions: Both the target compound and ’s derivative feature a 4-methoxyphenyl-substituted pyrazole.
Phenolic Core Modifications: ’s compound replaces the morpholinoethoxy group with a hydroxymethylphenol and chlorinated benzyloxy chain, prioritizing lipophilicity and membrane penetration over solubility—a design choice common in inhaled therapeutics .
Research Findings and Hypotheses
- However, the morpholinoethoxy side chain would require specialized coupling reagents .
- Biological Activity: The methoxyphenyl group is common in estrogen receptor modulators (e.g., raloxifene), suggesting possible endocrine activity. The morpholino group’s basicity may further enable interactions with charged residues in enzyme active sites.
Q & A
Q. How to mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
